molecular formula C14H20N2O2S B2944521 N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207013-16-8

N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2944521
CAS No.: 1207013-16-8
M. Wt: 280.39
InChI Key: HOCWXMINWSBWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a chemical compound of interest in scientific research. It belongs to the class of oxalamides, which are known to exhibit diverse biological activities and are frequently explored in medicinal chemistry and drug discovery. The structure features a tert-butyl group and a (1-(thiophen-2-yl)cyclopropyl)methyl moiety, a combination observed in other research compounds . Oxalamide derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators. For instance, similar compounds have been studied for their interactions with specific biological targets, such as the methionine aminopeptidase enzyme . The presence of the thiophene and cyclopropyl rings suggests potential for specific electronic and steric properties that can be pivotal in optimizing a compound's binding affinity and metabolic stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a building block or a precursor in the synthesis of more complex molecules, or as a standard in analytical studies to help advance their chemical and pharmacological investigations.

Properties

IUPAC Name

N'-tert-butyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-13(2,3)16-12(18)11(17)15-9-14(6-7-14)10-5-4-8-19-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWXMINWSBWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1207042-17-8

The compound features a tert-butyl group and a thiophene ring, which are known to influence biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with serotonin receptors, particularly the 5-HT2C receptor. Compounds with similar structures have shown selectivity for Gq signaling pathways, which are involved in various physiological processes including mood regulation and appetite control .
  • Cytotoxicity : Preliminary studies suggest that the compound could exhibit cytotoxic effects against certain tumor cell lines. This is typically evaluated using assays such as the MTT assay, which measures cell viability in response to drug treatment .
  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as tyrosine phosphatase 1B (TP1B), which plays a role in insulin signaling. Inhibition of TP1B can enhance insulin sensitivity and glucose uptake .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Purpose Findings
MTT AssayMeasure cytotoxicity against tumor cellsIndicated potential cytotoxic effects
Enzyme Inhibition AssaysAssess inhibition of TP1B and other enzymesShowed promising inhibition profiles
Calcium Flux AssayEvaluate receptor activity (5-HT2C)Indicated selective agonist activity

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

  • Serotonin Receptor Agonists : Compounds designed with similar moieties have demonstrated significant selectivity for serotonin receptors, suggesting that this compound may also exhibit similar properties, potentially aiding in the treatment of mood disorders .
  • Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating that this oxalamide derivative may also possess anticancer properties .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxalamides, focusing on substituent effects, molecular properties, and inferred applications.

Substituent Variations and Molecular Properties

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
Target Compound tert-butyl (1-(thiophen-2-yl)cyclopropyl)methyl C₁₇H₂₃N₂O₂S 327.45 Bulky tert-butyl, aromatic thiophene, strained cyclopropane -
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide 3-(methylthio)phenyl (1-(thiophen-2-yl)cyclopropyl)methyl C₁₈H₂₁N₂O₂S₂ 377.50 Thioether-linked aromatic ring, similar cyclopropane-thiophene motif
N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide 2-(methylthio)phenyl (1-(thiophen-2-yl)cyclopentyl)methyl C₁₉H₂₂N₂O₂S₂ 374.5 Larger cyclopentane ring, thioether substituent
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide 4-chlorophenyl Thiazolyl-piperidinyl hybrid C₂₀H₂₄ClN₄O₃S 435.95 Heterocyclic thiazole, polar hydroxymethyl group
N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide Adamant-1-yl Benzyloxy C₁₉H₂₄N₂O₃ 328.41 Rigid adamantane, lipophilic benzyloxy group
Key Observations:

Steric and Electronic Effects: The tert-butyl group in the target compound provides steric hindrance and lipophilicity, which may enhance membrane permeability compared to aromatic N1 substituents (e.g., methylthiophenyl in ). Thiophene and thiazole moieties (e.g., ) contribute to π-π stacking interactions, relevant in protein binding.

Metabolic Stability :

  • Compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () exhibit resistance to amide hydrolysis in hepatocytes, suggesting that bulky/electron-withdrawing groups (e.g., tert-butyl) might similarly stabilize the target compound against enzymatic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.